

Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone

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Compound of Interest

Compound Name: 2,4-Dihydroxyquinoline

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An In-depth Technical Guide to the Tautomerism of **2,4-Dihydroxyquinoline**

Abstract

The tautomeric equilibrium between **2,4-dihydroxyquinoline** and its corresponding quinolinone forms, particularly 4-hydroxy-2(1H)-quinolinone, is a subject of significant interest in medicinal chemistry and drug development. The position of this equilibrium dictates the molecule's structural, electronic, and hydrogen-bonding properties, which in turn influence its biological activity and pharmacological profile. This guide provides a comprehensive technical overview of this tautomerism, detailing the relative stability of the tautomers, the experimental and computational methods used for their characterization, and the factors governing the equilibrium.

The Tautomeric Equilibrium

2,4-Dihydroxyquinoline can theoretically exist in several tautomeric forms through proton transfer. The primary equilibrium involves the dihydroxy form and two keto-enol forms. However, extensive experimental and theoretical studies have shown that the equilibrium heavily favors the 4-hydroxy-2(1H)-quinolinone tautomer.[1][2] This form benefits from the stability of the amide group within the heterocyclic ring.[3] The coexistence of 4-quinolinone and 4-hydroxyquinoline isomers has been confirmed in the gas phase through mass spectrometry, but in solution and the solid state, the 4-oxo (keto) form predominates.[4]

Figure 1. The principal tautomeric forms of the **2,4-dihydroxyquinoline** system.

Quantitative Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the stability of the tautomers. Spectroscopic and crystallographic data provide experimental validation.

Table 1: Theoretical Relative Energies of Tautomers

DFT calculations consistently show the 4-hydroxy-2(1H)-quinolinone form to be the most stable. The energy difference between the hydroxyquinoline (enol) and quinolone (keto) forms can be significant.^[5]

Tautomer System	Computational Method	Energy Difference (kJ/mol) (Keto Favored)	Reference
Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE)	B3LYP/6-311++G(d,p)	27	^[5] ^[6]
Ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE)	B3LYP/6-311++G(d,p)	38	^[5] ^[6]

Table 2: Key Experimental Data for Tautomer Identification

Spectroscopic and structural data provide clear signatures for each tautomeric form. The chemical shift of the C4 carbon in ¹³C NMR is a particularly reliable indicator for distinguishing the forms in solution.^[7]

Method	Tautomer Form	Characteristic Signature	Reference
^{13}C NMR	4-Hydroxy-2(1H)-quinolinone (Keto)	C4 Signal: ~ 176.8 ppm (in DMSO)	[2]
2,4-Dihydroxyquinoline (Enol)	C4 Signal: Significantly upfield	[7]	
IR Spectroscopy	4-Hydroxy-2(1H)-quinolinone (Keto)	Strong C=O stretch ($\sim 1650\text{-}1680\text{ cm}^{-1}$)	[4][8]
2,4-Dihydroxyquinoline (Enol)	Absence of C=O, strong O-H stretch	[8]	
X-ray Crystallography	4-Hydroxy-2(1H)-quinolinone (Keto)	C4=O bond length: $\sim 1.25\text{-}1.27\text{ \AA}$	[2][4]
2,4-Dihydroxyquinoline (Enol)	C4-O bond length: $\sim 1.36\text{ \AA}$	[4]	

Experimental and Computational Protocols

A multi-faceted approach combining solid-state analysis, solution-state studies, and computational modeling is required for a complete understanding of the tautomeric system.

Figure 2. A generalized workflow for the analysis of quinolone tautomerism.

X-ray Crystallography

This technique provides unambiguous evidence of the molecular structure in the solid state.[9]

- Protocol:
 - Crystallization: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., dichloromethane, DMF).[2][9]

- Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
- Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The structure is refined to achieve the best fit with the experimental data.[\[9\]](#)
- Analysis: The key parameters for tautomer identification are the C-O and C-N bond lengths within the quinolone ring and the positions of hydrogen atoms, which differentiate between keto (=O) and enol (-OH) forms.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.

- Protocol:
 - Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$). The choice of solvent is critical as it can influence the tautomeric equilibrium.[\[10\]](#)
 - Data Acquisition: 1H and ^{13}C NMR spectra are acquired. For complex structures, 2D NMR experiments like COSY and NOESY can be used to aid in signal assignment.[\[10\]](#)
 - Analysis: The presence of the 4-hydroxy-2(1H)-quinolinone tautomer is confirmed by:
 - In 1H NMR: A signal for the N-H proton (often broad) and an O-H proton.
 - In ^{13}C NMR: A characteristic downfield signal for the C4 carbonyl carbon, typically above 170 ppm.[\[2\]](#)[\[7\]](#) The absence of this signal and the appearance of a C4 signal more typical of an aromatic carbon bearing an -OH group would indicate the enol form.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups, primarily the carbonyl (C=O) group, which is characteristic of the keto tautomer.

- Protocol:

- Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or in solution.
- Spectrum Acquisition: The IR spectrum is recorded, typically in the 4000-400 cm^{-1} range.
- Analysis: A strong absorption band in the region of 1650-1680 cm^{-1} is indicative of the C=O stretching vibration of the quinolinone ring, confirming the presence of the keto tautomer.^[4] Conversely, the absence of this band and the presence of a broad O-H stretching band would suggest the dihydroxy form.

Computational Chemistry

Theoretical calculations are used to predict the relative stabilities of tautomers and to help interpret experimental spectra.^[11]

- Protocol:
 - Structure Building: The 3D structures of all possible tautomers are built using molecular modeling software.
 - Geometry Optimization and Energy Calculation: The geometry of each tautomer is optimized to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).^{[5][6][11]} The total electronic energies are then compared to determine the relative stability (ΔE).
 - Frequency and NMR Calculations: Vibrational frequencies can be calculated to predict the IR spectrum and confirm that the optimized structure is a true minimum (no imaginary frequencies). NMR chemical shifts can also be calculated (e.g., using the GIAO method) to compare with experimental data.^{[7][12]}

Factors Influencing Tautomeric Equilibrium

- Solvent Effects: The polarity of the solvent can influence the position of the equilibrium. Polar solvents tend to stabilize the more polar keto tautomer (4-hydroxy-2(1H)-quinolinone).^[10]

- Substitution and Hydrogen Bonding: The nature and position of substituents on the quinoline ring play a crucial role. Substituents that can form strong intramolecular hydrogen bonds can favor one tautomer over another. For example, a hydrogen-bond acceptor at the 3-position can stabilize the enol form through the formation of a six-membered hydrogen-bonded ring. [3] In contrast, in the unsubstituted 4-hydroxy-2(1H)-quinolinone, the keto form is favored due to its inherent amide stability and favorable intermolecular hydrogen bonding in the solid state.[2][4]

Conclusion

The tautomerism of **2,4-dihydroxyquinoline** is definitively shifted towards the 4-hydroxy-2(1H)-quinolinone form in both solid and solution phases. This preference is driven by the thermodynamic stability of the cyclic amide structure and is supported by a wealth of data from X-ray crystallography, NMR and IR spectroscopy, and quantum chemical calculations. Understanding this equilibrium is paramount for professionals in drug development, as the predominant tautomer presents a specific three-dimensional structure and set of hydrogen bond donors and acceptors for interaction with biological targets.

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